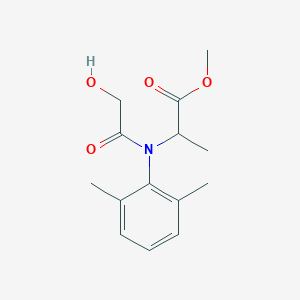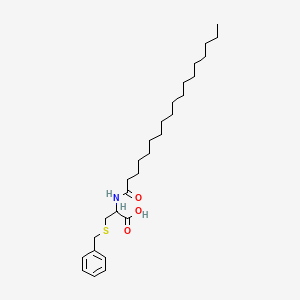
2-Thiomethyl phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomethyl phenothiazine is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. Phenothiazines are known for their neuroleptic properties and have been used in the treatment of psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiomethyl phenothiazine typically involves the introduction of a thiomethyl group to the phenothiazine core. One common method is the reaction of phenothiazine with methylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Thiomethyl phenothiazine undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
2-Thiomethyl phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroleptic and antipsychotic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-thiomethyl phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Calmodulin and Protein Kinase C: Inhibits these proteins, contributing to its anticancer properties.
P-glycoprotein: Inhibits the transport function of this protein, which is involved in multidrug resistance
Comparison with Similar Compounds
2-Thiomethyl phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with similar properties
Uniqueness: The presence of the thiomethyl group at the 2-position enhances the compound’s chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9NS2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
10H-phenothiazine-2-carbothialdehyde |
InChI |
InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H |
InChI Key |
NFYGQEWVIVHDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


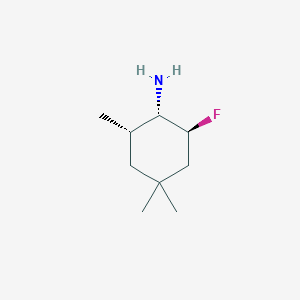
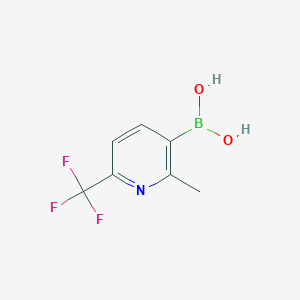

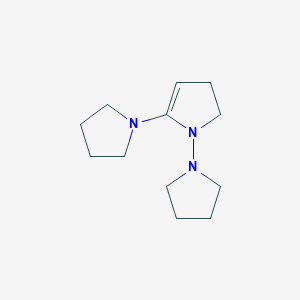
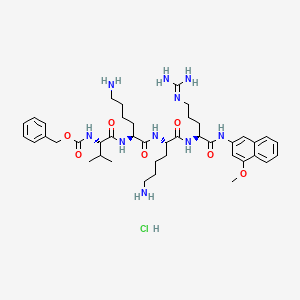
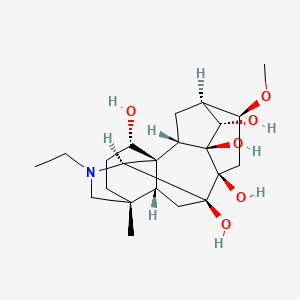
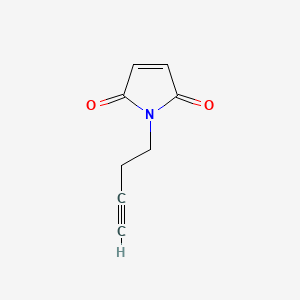
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

